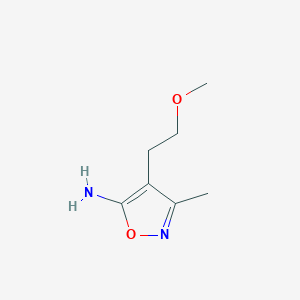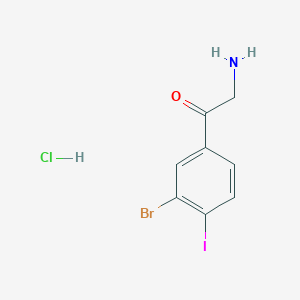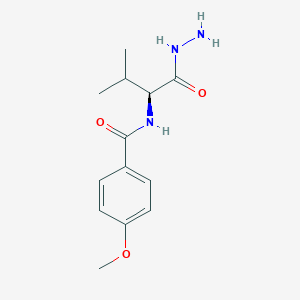
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazine group, a carbonyl group, and a methoxy-substituted benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-2-methylpropylhydrazine to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the methoxy-substituted benzamide moiety can interact with various receptors and proteins, modulating their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-nitro-benzamide: Contains a nitro group instead of a methoxy group.
Uniqueness
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets compared to its chloro and nitro analogs.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)11(13(18)16-14)15-12(17)9-4-6-10(19-3)7-5-9/h4-8,11H,14H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Clave InChI |
DCHYMIKNEYUDJK-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
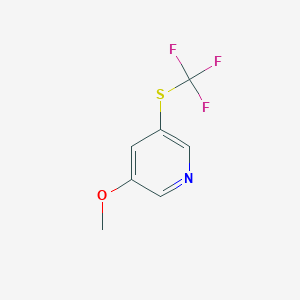


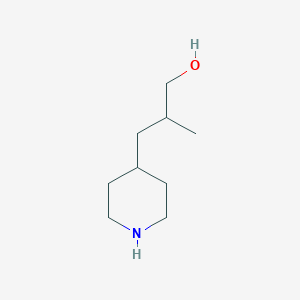
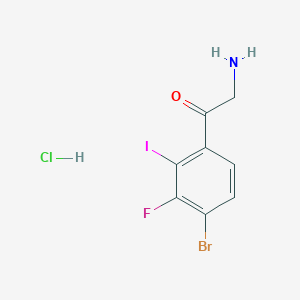
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
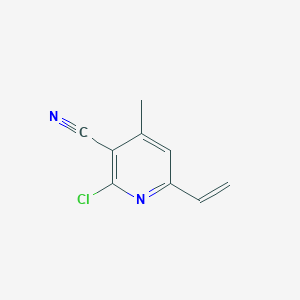
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

